molecular formula CNa3O5P B12428234 Foscarnet (sodium)

Foscarnet (sodium)

Cat. No.: B12428234
M. Wt: 191.95 g/mol
InChI Key: DFHAXXVZCFXGOQ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Foscarnet sodium, also known as phosphonoformic acid, is an antiviral medication primarily used to treat viral infections involving the Herpesviridae family. It is particularly effective against drug-resistant cytomegalovirus (CMV) and herpes simplex viruses types 1 and 2 (HSV-1 and HSV-2). Foscarnet sodium is marketed under the trade name Foscavir .

Preparation Methods

Synthetic Routes and Reaction Conditions

Foscarnet sodium is synthesized through a series of chemical reactions involving phosphonoformic acid. The preparation involves the reaction of phosphonoformic acid with sodium hydroxide to form the trisodium salt. The reaction conditions typically require controlled temperatures and pH levels to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of foscarnet sodium involves large-scale synthesis using similar chemical reactions as in laboratory settings. The process is optimized for high yield and purity, often incorporating quality control measures such as ion chromatography to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Foscarnet sodium undergoes various chemical reactions, including:

    Oxidation: Foscarnet sodium can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: Foscarnet sodium can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving foscarnet sodium include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of foscarnet sodium depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonoformates .

Scientific Research Applications

Foscarnet sodium has a wide range of scientific research applications, including:

Mechanism of Action

Foscarnet sodium exerts its antiviral activity by selectively inhibiting the pyrophosphate binding site on viral DNA polymerases. This inhibition prevents the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby halting DNA chain elongation. Foscarnet sodium does not require activation by viral protein kinases, making it effective against acyclovir- or ganciclovir-resistant HSV and CMV infections .

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: Another antiviral medication used to treat herpes virus infections. Unlike foscarnet sodium, acyclovir requires activation by viral thymidine kinase.

    Ganciclovir: Used to treat CMV infections, ganciclovir also requires activation by viral protein kinases, which foscarnet sodium does not.

Uniqueness

Foscarnet sodium is unique in its ability to inhibit viral DNA polymerases without requiring activation by viral protein kinases. This makes it particularly useful in treating infections caused by drug-resistant strains of herpes viruses .

Properties

Molecular Formula

CNa3O5P

Molecular Weight

191.95 g/mol

IUPAC Name

trisodium;phosphonatoformate

InChI

InChI=1S/CH3O5P.3Na/c2-1(3)7(4,5)6;;;/h(H,2,3)(H2,4,5,6);;;/q;3*+1/p-3

InChI Key

DFHAXXVZCFXGOQ-UHFFFAOYSA-K

Canonical SMILES

C(=O)([O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.